molecular formula C8H8N2OS B562793 5-(Methoxy-d3)-2-mercaptobenzimidazole CAS No. 922730-86-7

5-(Methoxy-d3)-2-mercaptobenzimidazole

Cat. No. B562793
CAS RN: 922730-86-7
M. Wt: 183.243
InChI Key: KOFBRZWVWJCLGM-FIBGUPNXSA-N
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Description

“5-(Methoxy-d3)-2-mercaptobenzimidazole” is a chemical compound that contains a benzimidazole core structure. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a fusion of benzene and imidazole ring structures . The “Methoxy-d3” likely refers to a methoxy group (an oxygen atom bonded to a methyl group) where the hydrogen atoms have been replaced by deuterium, an isotope of hydrogen .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would consist of a benzimidazole core, with a methoxy-d3 group attached at the 5-position, and a mercapto group (sulfur-hydrogen) at the 2-position .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. The mercapto group could potentially undergo oxidation reactions, and the methoxy group might participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the mercapto and methoxy groups) would influence properties like solubility, melting point, and reactivity .

Mechanism of Action

Without specific context, it’s difficult to determine the exact mechanism of action of this compound. The mechanism of action would depend on the intended use of the compound, such as whether it’s used as a pharmaceutical, a catalyst in a chemical reaction, or in some other capacity.

Future Directions

The future directions for research and development involving this compound would depend on its intended applications. For instance, if it’s being studied for potential medicinal properties, future research might focus on clinical trials. If it’s being used in materials science, future work might explore its properties in various conditions .

properties

IUPAC Name

5-(trideuteriomethoxy)-1,3-dihydrobenzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-11-5-2-3-6-7(4-5)10-8(12)9-6/h2-4H,1H3,(H2,9,10,12)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFBRZWVWJCLGM-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC2=C(C=C1)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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